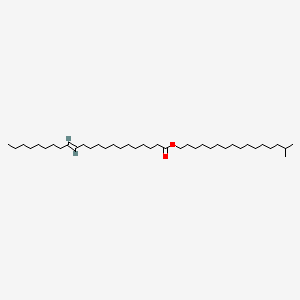
15-Methylhexadecyl docos-13-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Methylhexadecyl docos-13-enoate is a chemical compound with the molecular formula C39H76O2 It is an ester formed from the reaction between 15-methylhexadecanol and docos-13-enoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15-Methylhexadecyl docos-13-enoate typically involves the esterification reaction between 15-methylhexadecanol and docos-13-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
15-Methylhexadecyl docos-13-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Aplicaciones Científicas De Investigación
15-Methylhexadecyl docos-13-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a lubricant additive
Mecanismo De Acción
The mechanism of action of 15-Methylhexadecyl docos-13-enoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may then participate in various biochemical processes. The compound’s effects are mediated through its interactions with lipid membranes and enzymes involved in lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Hexadecyl docos-13-enoate
- Octadecyl docos-13-enoate
- Eicosyl docos-13-enoate
Comparison
Compared to similar compounds, 15-Methylhexadecyl docos-13-enoate is unique due to the presence of a methyl group at the 15th position of the hexadecyl chain. This structural feature can influence its physical and chemical properties, such as solubility, melting point, and reactivity. The methyl group may also affect the compound’s interactions with biological membranes and enzymes, potentially leading to distinct biological activities .
Propiedades
Número CAS |
94349-36-7 |
|---|---|
Fórmula molecular |
C39H76O2 |
Peso molecular |
577.0 g/mol |
Nombre IUPAC |
15-methylhexadecyl (E)-docos-13-enoate |
InChI |
InChI=1S/C39H76O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-27-30-33-36-39(40)41-37-34-31-28-25-22-19-18-20-23-26-29-32-35-38(2)3/h11-12,38H,4-10,13-37H2,1-3H3/b12-11+ |
Clave InChI |
IHRNYXRSNHEHHJ-VAWYXSNFSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCC(C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
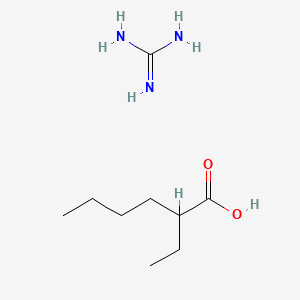
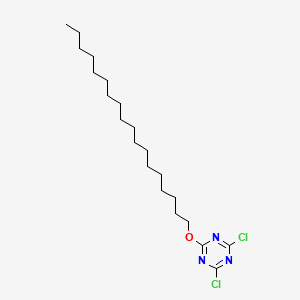
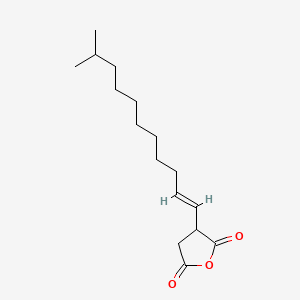
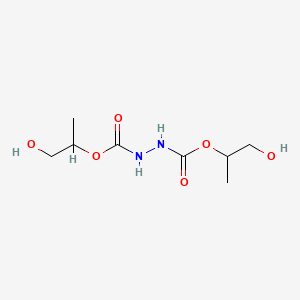
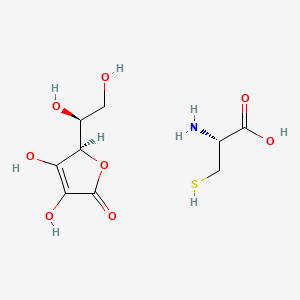
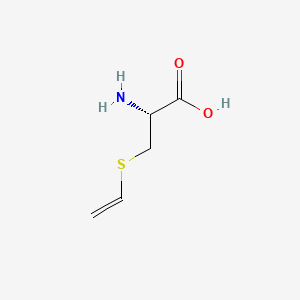


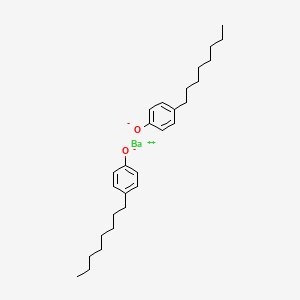
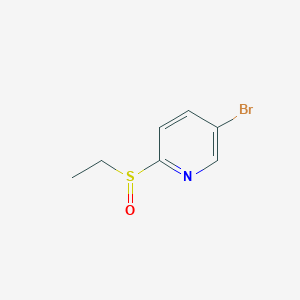

![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)
